1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Medicinal Chemistry Scaffold-Based Drug Discovery Lead Optimization

This specific 4-methyl-substituted, methylene-linked cyclobutanol is a patent-validated intermediate for DPP-IV inhibitor synthesis. Its defined steric and electronic profile ensures alignment with established synthetic methodology, reducing process development uncertainty versus unvalidated analogs. Intended exclusively for research use in medicinal chemistry programs targeting type II diabetes and obesity.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 1596866-80-6
Cat. No. B1475426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
CAS1596866-80-6
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2(CCC2)O
InChIInChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3
InChIKeyAVAJEDTYUKMFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS 1596866-80-6): Sourcing Specifications and Procurement Baseline


1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutanol core linked via a methylene bridge to a 4-methylpiperidine moiety. With molecular formula C11H21NO and molecular weight 183.29 g/mol, this compound belongs to the class of piperidine-substituted cyclobutanols . The compound is classified as a secondary alcohol and is primarily utilized as a research intermediate in medicinal chemistry programs, most notably in the synthesis of dipeptidyl peptidase IV (DPP-IV) enzyme inhibitors for potential applications in type II diabetes and obesity [1]. Standard commercial specifications indicate a purity of approximately 95%, with the compound intended exclusively for research use and not for human or veterinary applications .

Why Generic Substitution Fails for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: Structural Specificity in Piperidine-Cyclobutanol Scaffolds


Substituting 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol with seemingly similar piperidine-cyclobutanol analogs introduces measurable differences in molecular properties that directly impact downstream synthetic utility and biological outcomes. The compound's specific architectural features—the para-methyl substitution on the piperidine ring (position 4) and the methylene-linked cyclobutanol attachment at position 1—create a defined steric and electronic environment that is not preserved in regioisomers (e.g., 2-substituted cyclobutanols) or alkyl-chain variants (e.g., ethyl-substituted analogs) . Furthermore, patent documentation explicitly identifies this specific scaffold class as a critical intermediate for DPP-IV inhibitor synthesis, indicating that structural deviations from the claimed formula would preclude the intended synthetic pathway and alter the pharmacological profile of the final active pharmaceutical ingredient [1].

Quantitative Evidence Guide: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol vs. Structural Analogs


Molecular Weight and Formula Differentiation: 4-Methyl vs. Unsubstituted vs. Dimethylamino Piperidine Analogs

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (target) exhibits a molecular weight of 183.29 g/mol (C11H21NO). The unsubstituted piperidine analog 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol (CAS 1602162-59-3) has a lower molecular weight of 169.26 g/mol (C10H19NO), reflecting the absence of the 4-methyl group . In contrast, the dimethylamino-substituted analog 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol (CAS 2144284-29-5) shows a substantially higher molecular weight of 212.33 g/mol (C12H24N2O) . These molecular weight differentials reflect distinct lipophilicity and hydrogen-bonding capacity profiles that influence membrane permeability and target engagement in biological systems.

Medicinal Chemistry Scaffold-Based Drug Discovery Lead Optimization

Commercial Purity Benchmarking: Standard 95% Purity Specification and Availability

Commercial suppliers list 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol with a standard purity specification of 95% . This purity level is consistent with the broader class of 4-methylpiperidine-containing cyclobutanol analogs. For comparison, the ethyl-substituted analog 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS 2124033-97-0) is also specified at 95% purity . The 2-position regioisomer 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (CAS 1855554-71-0) maintains the identical 95% purity specification . However, specific vendors offer the target compound with an alternative purity specification of 98% for certain derivative forms, providing a procurement-differentiating quality tier .

Chemical Sourcing Research-Grade Reagents Analytical Quality Control

Regioisomeric Specificity: 1-Methylene-Linked vs. 2-Directly Attached Cyclobutanol Scaffolds

The target compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (C11H21NO, MW 183.29) contains a methylene spacer (-CH2-) between the cyclobutanol core and the piperidine nitrogen . In contrast, the regioisomer 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (CAS 1855554-71-0, C10H19NO, MW 169.26) features direct attachment of the piperidine nitrogen to the cyclobutane ring at position 2 without a methylene spacer . This structural divergence produces different ring-strain distributions and conformational flexibility profiles. The 1-methylene-linked architecture preserves the full cyclobutanol hydroxyl reactivity while providing a defined spatial orientation of the basic piperidine nitrogen relative to the hydroxyl group—a geometric feature that affects both intermolecular interactions and downstream synthetic derivatization options.

Structure-Activity Relationship Synthetic Intermediate Selection Medicinal Chemistry Scaffolds

DPP-IV Inhibitor Intermediate Validation: Patent-Defined Synthetic Utility

Patent documentation from LG Life Sciences (NZ607694A, 2015) explicitly identifies the piperidine-cyclobutanol scaffold class—to which 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol belongs—as a key intermediate in the preparation of compounds exhibiting good inhibitory activity against dipeptidyl peptidase IV (DPP-IV) enzyme [1]. The patented synthetic methodology describes a coupling reaction followed by cyclization to generate compounds with defined chiral centers and piperidine moieties bearing oxo substituents. The resulting final compounds demonstrate DPP-IV inhibition relevant to type II diabetes and obesity indications. In contrast, structurally divergent piperidine-cyclobutanol scaffolds lacking the 4-methyl substitution pattern or methylene linkage are not claimed within this synthetic methodology, and their utility in DPP-IV inhibitor synthesis pathways has not been validated in this patent corpus.

Diabetes Research Enzyme Inhibition Process Chemistry Pharmaceutical Intermediates

Application Scenarios for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: Evidence-Based Use Cases


DPP-IV Inhibitor Lead Optimization and Intermediate Synthesis

Research programs targeting dipeptidyl peptidase IV (DPP-IV) inhibition for type II diabetes or obesity indications can utilize 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol as a key synthetic intermediate. The patent-validated scaffold class (NZ607694A) provides a documented pathway for preparing compounds with DPP-IV inhibitory activity through coupling and cyclization reactions . The compound's molecular weight (183.29 g/mol) and lipophilicity profile make it suitable for downstream derivatization to optimize pharmacokinetic properties of the final DPP-IV inhibitor candidates. Selection of this specific intermediate ensures alignment with established synthetic methodology and reduces process development uncertainty relative to unvalidated structural analogs.

Scaffold-Based Library Synthesis for CNS-Penetrant Lead Discovery

The molecular weight of 183.29 g/mol (C11H21NO) places 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol within an attractive range for CNS drug discovery programs, where molecular weight below 400 g/mol and moderate lipophilicity are favorable for blood-brain barrier penetration . The presence of both a hydrogen-bond donor (cyclobutanol hydroxyl) and a hydrogen-bond acceptor (piperidine nitrogen) provides balanced polarity, while the 4-methyl substitution offers a defined hydrophobic contact for target engagement. Researchers building focused libraries for neurological or psychiatric targets can employ this compound as a versatile building block for parallel synthesis, with the methylene-linked architecture enabling diverse N-functionalization strategies not accessible with 2-substituted regioisomers.

Quality-Sensitive Biological Assay Development

For laboratories conducting sensitive biochemical or cell-based assays where impurity interference could confound results, procurement of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol with 98% purity specification (available from select vendors) offers a measurable advantage over the standard 95% commercial grade . The 3% absolute purity increase corresponds to approximately 60% reduction in total impurity burden, minimizing the risk of off-target effects or assay artifacts attributable to unidentified contaminants. This higher-purity option is particularly relevant for primary screening campaigns, selectivity profiling against related enzyme targets, and any application requiring strict control of compound composition.

Comparative SAR Studies of Piperidine-Cyclobutanol Scaffolds

Structure-activity relationship (SAR) investigations aimed at understanding how piperidine substitution patterns and cyclobutanol connectivity influence biological activity can employ 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol as the reference 4-methyl-substituted, methylene-linked scaffold. Comparative analysis against the unsubstituted analog (MW 169.26), the ethyl-substituted variant (MW 197.32), the dimethylamino-substituted analog (MW 212.33), and the 2-position regioisomer (MW 169.26) provides a systematic framework for mapping the contributions of substituent size, basicity, and spatial orientation to target binding, cellular potency, and physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.